molecular formula C25H39N3O3 B5988231 N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide

Cat. No.: B5988231
M. Wt: 429.6 g/mol
InChI Key: RQOOANFUKMPYCO-UHFFFAOYSA-N
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Description

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide is a complex organic compound with a multifaceted structure. This compound is characterized by the presence of a piperidine ring, an oxazolidine ring, and a propanamide group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperidine Ring: This step involves the reaction of 2-methylbenzyl chloride with piperidine under basic conditions to form 1-[(2-methylphenyl)methyl]piperidine.

    Introduction of the Oxazolidine Ring: The next step involves the reaction of the piperidine derivative with an oxazolidine precursor under acidic conditions to form the oxazolidine ring.

    Formation of the Propanamide Group: Finally, the compound is reacted with a propanamide derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

    N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)pentanamide: Similar structure with a pentanamide group instead of a propanamide group.

Uniqueness

The uniqueness of N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O3/c1-21-6-2-3-7-23(21)19-26-13-9-22(10-14-26)18-27(20-24-8-4-16-30-24)25(29)11-15-28-12-5-17-31-28/h2-3,6-7,22,24H,4-5,8-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOOANFUKMPYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN(CC3CCCO3)C(=O)CCN4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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